molecular formula C11H6BrN5O3 B3726470 4-bromo-N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide

4-bromo-N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B3726470
M. Wt: 336.10 g/mol
InChI Key: MOYZXGVVWUKFPQ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromine atom, a cyano group, a nitro group, and a pyrazole ring

Properties

IUPAC Name

4-bromo-N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN5O3/c12-8-9(15-16-10(8)17(19)20)11(18)14-7-4-2-1-3-6(7)5-13/h1-4H,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYZXGVVWUKFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-bromoaniline with 2-cyanobenzoyl chloride to form an intermediate, which is then subjected to nitration and cyclization reactions to yield the final product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted pyrazole derivatives.

Scientific Research Applications

4-bromo-N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-cyanophenyl)benzamide
  • 4-bromo-N-(2-cyanophenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-bromo-N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 2
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4-bromo-N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide

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